molecular formula C18H22FNO2S B1675688 AMPA receptor modulator-3 CAS No. 211311-39-6

AMPA receptor modulator-3

Cat. No.: B1675688
CAS No.: 211311-39-6
M. Wt: 335.4 g/mol
InChI Key: CECANHFDVPUVMI-UHFFFAOYSA-N
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Description

AMPA receptor modulator-3 is a chemical compound with the molecular formula C18H22FNO2S It is known for its unique structure, which includes a fluorophenyl group, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMPA receptor modulator-3 typically involves multiple steps. One common method includes the reaction of 2-fluorobenzene with benzene under specific conditions to form a biphenyl compound. This intermediate is then reacted with propylamine and propane-2-sulfonyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes. the process is optimized for large-scale production, which includes the use of continuous flow reactors and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

AMPA receptor modulator-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

    Substitution: Halogens, alkylating agents, often in the presence of catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

AMPA receptor modulator-3 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of AMPA receptor modulator-3 involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar biphenyl structure but different functional groups.

    N-{2-[4-(2-chlorophenyl)phenyl]propyl}propane-2-sulfonamide: A closely related compound with a chlorine atom instead of fluorine.

Uniqueness

AMPA receptor modulator-3 is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions and effects are desired.

Properties

CAS No.

211311-39-6

Molecular Formula

C18H22FNO2S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-[4-(2-fluorophenyl)phenyl]propyl]propane-2-sulfonamide

InChI

InChI=1S/C18H22FNO2S/c1-13(2)23(21,22)20-12-14(3)15-8-10-16(11-9-15)17-6-4-5-7-18(17)19/h4-11,13-14,20H,12H2,1-3H3

InChI Key

CECANHFDVPUVMI-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=CC=C2F

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=CC=C2F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY392098;  LY 392098;  LY-392098.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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